molecular formula C9H17N3 B15346022 2-[(tert-Butyl)azo]-2-methylbutyronitrile CAS No. 52235-20-8

2-[(tert-Butyl)azo]-2-methylbutyronitrile

Cat. No.: B15346022
CAS No.: 52235-20-8
M. Wt: 167.25 g/mol
InChI Key: JZDHUYKBYNFYAB-UHFFFAOYSA-N
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Description

2-[(tert-Butyl)azo]-2-methylbutyronitrile, also known as 2,2’-azobis(2-methylbutyronitrile) (AMBN) or V-59, is an oil-soluble azo compound widely used as a radical initiator in polymerization processes. Its structure consists of two 2-methylbutyronitrile groups linked by an azo (-N=N-) bond, with a tert-butyl substituent enhancing steric stability. AMBN decomposes thermally to generate free radicals, initiating chain reactions in monomers like styrene, acrylates, and vinyl chloride. Key characteristics include a 10-hour half-life temperature comparable to azobisisobutyronitrile (AIBN) (~67°C) and excellent solubility in organic solvents, making it suitable for bulk and solution polymerizations .

Properties

CAS No.

52235-20-8

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(tert-butyldiazenyl)-2-methylbutanenitrile

InChI

InChI=1S/C9H17N3/c1-6-9(5,7-10)12-11-8(2,3)4/h6H2,1-5H3

InChI Key

JZDHUYKBYNFYAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#N)N=NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Azo initiators share the core azo group but differ in substituents, influencing their reactivity, solubility, and safety profiles. Below is a structural comparison of AMBN with analogous compounds:

Compound Structure Key Substituents
AMBN (V-59) CH₃-C(CH₂CH₃)(CN)-N=N-C(CH₂CH₃)(CN)-CH₃ 2-methylbutyronitrile, tert-butyl
AIBN CH₃-C(CH₃)(CN)-N=N-C(CH₃)(CN)-CH₃ Isobutyronitrile
AIBA (H₂NCOC(CH₃)₂)-N=N-(C(CH₃)₂CONH₂)·2HCl Amide groups, hydrochloride salt
CABN NC-C(CH₃)₂-N=N-C(CH₃)₂-C≡N Cyano and iminourea groups

AIBN, a widely used initiator, has lower steric hindrance than AMBN due to its isobutyronitrile groups, leading to faster decomposition. AMBN’s tert-butyl group enhances solubility in nonpolar solvents, whereas AIBA’s hydrophilic amide groups make it water-soluble .

Solubility and Application Suitability

AMBN’s oil solubility distinguishes it from hydrophilic initiators like AIBA. This property makes it ideal for hydrophobic polymer matrices, whereas AIBA is preferred in aqueous systems. For example:

  • AMBN : Used in bulk polymerization of styrene and acrylates.
  • AIBA : Applied in emulsion polymerization of polyacrylamide .

Purity and Metal Content

Industrial-grade azo initiators must meet strict purity standards. AMBN (V-59) specifications include:

Metal Specification (ppb)
Li, Na, Mg ≤500
Al, K, Ca Not specified

Low metal content minimizes interference in sensitive polymerizations, such as those requiring high optical clarity .

Research Findings and Industrial Relevance

Recent studies emphasize AMBN’s balance of stability and reactivity. For instance:

  • In scaled-up processes, AMBN’s predictable decomposition kinetics (modeled via ARC calorimetry) enable safer handling compared to more volatile initiators like tert-butyl peroxyacetate .
  • Compared to CABN, AMBN offers broader solvent compatibility, though CABN’s iminourea groups provide unique initiation pathways for specialty polymers .

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